molecular formula C14H17N3 B12871835 (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B12871835
M. Wt: 227.30 g/mol
InChI Key: ZWIRDXUIHBOVPW-LBPRGKRZSA-N
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Description

(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral heterocyclic compound with a unique structure that includes an imidazole ring, a pyrrolidine ring, and phenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the alkylation of imidazole derivatives with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-methyl-4-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole

InChI

InChI=1S/C14H17N3/c1-10-13(11-6-3-2-4-7-11)17-14(16-10)12-8-5-9-15-12/h2-4,6-7,12,15H,5,8-9H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

ZWIRDXUIHBOVPW-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(N=C(N1)[C@@H]2CCCN2)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3

Origin of Product

United States

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